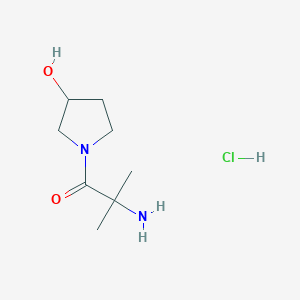
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride
描述
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride, commonly referred to as a synthetic cathinone, is a compound with notable psychoactive properties. It has garnered attention in both pharmacological research and discussions surrounding its potential misuse. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 208.69 g/mol
- CAS Number : 1219971-87-5
- Appearance : Colorless crystalline solid; melting point around 160°C.
Research indicates that this compound interacts with various neurotransmitter systems, particularly dopamine and norepinephrine pathways. Its structural features suggest it may function as a non-selective monoamine reuptake inhibitor, similar to other synthetic cathinones.
Neuropharmacological Effects
The compound exhibits significant neuropharmacological activity, influencing mood and cognitive functions. Preliminary studies have shown that it may produce effects akin to those of traditional stimulants and psychoactive substances.
Sedative Properties
Due to its sedative effects, the compound has been implicated in cases of misuse as a "club drug" or date rape drug, leading to severe adverse reactions such as dizziness and unconsciousness .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapidly absorbed through various routes including oral and inhalation.
- Metabolism : Undergoes phase I and phase II metabolic processes, resulting in several metabolites that may retain biological activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Neuropharmacological Profile
A study explored the effects of the compound on behavior in animal models. Results indicated increased locomotor activity, suggesting stimulant-like properties .
Study 2: Toxicological Assessments
Research has documented acute toxicity cases associated with the use of this compound, highlighting its potential for severe adverse effects when abused. Symptoms included agitation, tachycardia, and altered mental status .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-hydroxy-1-phenyl-1-propanone | CHNO | Contains a phenyl group; different activity profile |
| 3-Hydroxy-N,N-dimethylpropanamide | CHN | Similar amine structure but lacks pyrrolidine |
| 4-Hydroxypiperidine | CHNO | Contains a piperidine ring; differing biological effects |
The unique combination of functional groups in this compound contributes to its distinct pharmacological profile compared to related compounds.
科学研究应用
Neuropharmacology
Research indicates that this compound interacts with neurotransmitter systems, potentially influencing mood and cognitive functions. Preliminary studies have shown effects similar to known psychoactive substances, suggesting its role in:
- Mood Enhancement : Investigated for potential antidepressant properties.
- Cognitive Function Modulation : Studies are exploring its effects on memory and learning processes.
Medicinal Chemistry
The compound serves as a valuable building block in drug development due to its structural features. Applications include:
- Drug Design : Utilized in synthesizing analogs with enhanced biological activity.
- Therapeutic Investigations : Ongoing studies are assessing its efficacy in treating various neurological disorders.
Chemical Biology
In biochemical research, it is employed to study enzyme interactions and protein dynamics:
- Enzyme Inhibition Studies : Investigating its potential as an enzyme inhibitor to understand metabolic pathways.
- Protein Interaction Analysis : Used to elucidate binding mechanisms with target proteins.
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal assessed the effects of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-2-methyl-1-propanone hydrochloride on rodent models. Results indicated significant improvements in depressive-like behaviors when administered at specific dosages, suggesting its potential as an antidepressant agent.
Case Study 2: Synthesis of Derivatives
Research conducted by a team at a leading university demonstrated the synthesis of various derivatives from this compound. These derivatives exhibited enhanced binding affinity to serotonin receptors, indicating their potential use in developing new antidepressants.
属性
IUPAC Name |
2-amino-1-(3-hydroxypyrrolidin-1-yl)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,9)7(12)10-4-3-6(11)5-10;/h6,11H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYDTPTXYFTYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















